Halo-DBCO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Halo-DBCO is a click chemistry reagent containing dibenzocyclooctyne (DBCO). Its primary target is the HaloTag protein . The HaloTag is a protein tag that was engineered to form a covalent bond with a specific ligand .

Mode of Action

This compound interacts with its target, the HaloTag protein, by forming a covalent bond . This interaction is facilitated by the DBCO group in the this compound molecule . The DBCO group is a high-reactivity compound that can undergo a “click” reaction with molecules containing azide groups .

Result of Action

The result of the action of this compound is the formation of a covalent bond with the HaloTag protein . This allows for the specific labeling and detection of the HaloTag protein, which can be useful in various biological research applications .

Action Environment

It’s known that the reaction of dbco with azide groups is a type of click chemistry that can occur under mild, biocompatible conditions . This suggests that the action of this compound may be robust to a variety of biological environments.

Análisis Bioquímico

Biochemical Properties

Halo-DBCO plays a crucial role in biochemical reactions, particularly in the formation of covalent HaloTag ligand couples . It interacts with enzymes, proteins, and other biomolecules, such as HaloTag, to form these couples . The nature of these interactions is covalent, meaning that they involve the sharing of electron pairs between atoms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the formation of covalent HaloTag ligand couples . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a ligand in the formation of covalent HaloTag ligand couples . This involves binding interactions with biomolecules like HaloTag, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways through its role in the formation of covalent HaloTag ligand couples . It interacts with enzymes or cofactors like HaloTag in these pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues through its role in the formation of covalent HaloTag ligand couples . It may interact with transporters or binding proteins like HaloTag, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are related to its role in the formation of covalent HaloTag ligand couples

Métodos De Preparación

Halo-DBCO is synthesized through a series of chemical reactions involving dibenzocyclooctyne (DBCO) and haloalkane derivatives. The synthetic route typically involves the following steps:

Synthesis of DBCO: DBCO is synthesized through a multi-step process starting from commercially available starting materials.

Reaction with Haloalkane: The DBCO moiety is then reacted with a haloalkane derivative under specific reaction conditions to form this compound.

Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring the purity and yield of the final product. This may include optimization of reaction conditions, purification steps, and quality control measures .

Análisis De Reacciones Químicas

Halo-DBCO undergoes several types of chemical reactions, including:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the primary reaction for which this compound is used.

Substitution Reactions: This compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common reagents and conditions used in these reactions include azides for SPAAC and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions are triazole derivatives and substituted this compound compounds .

Aplicaciones Científicas De Investigación

Halo-DBCO has a wide range of scientific research applications, including:

Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: this compound is employed in the labeling and imaging of biomolecules in live cells.

Industry: This compound is utilized in the production of advanced materials and nanotechnology applications.

Comparación Con Compuestos Similares

Halo-DBCO is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst. Similar compounds include:

Dibenzocyclooctyne (DBCO): The parent compound of this compound, used in similar click chemistry applications.

Azide-Modified Compounds: These compounds react with DBCO in SPAAC reactions to form triazole linkages.

Other Cyclooctyne Derivatives: These include compounds such as bicyclo[6.1.0]non-4-yne (BCN) and trans-cyclooctene (TCO), which also undergo SPAAC reactions but may have different reactivity and stability profiles.

This compound stands out due to its enhanced kinetics and biocompatibility, making it a preferred choice for many bioorthogonal chemistry applications .

Propiedades

IUPAC Name |

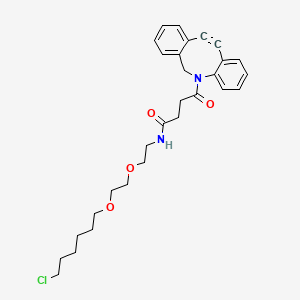

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35ClN2O4/c30-17-7-1-2-8-19-35-21-22-36-20-18-31-28(33)15-16-29(34)32-23-26-11-4-3-9-24(26)13-14-25-10-5-6-12-27(25)32/h3-6,9-12H,1-2,7-8,15-23H2,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBMADSLMZUFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCCCCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B6289555.png)

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)